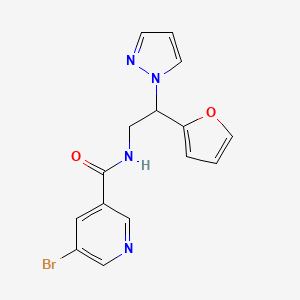![molecular formula C22H17N3O2 B2388049 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide CAS No. 887197-76-4](/img/structure/B2388049.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Métodos De Preparación
The synthesis of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of phenoxyacetic acid and 2-(3-oxo-4H-quinoxalin-2-yl)aniline. The reaction conditions often include the use of acid chlorides or carboxylic acids with amines to form the desired acylanilide structure. Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often employing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoxaline derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, such as antimicrobial and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes .
Mecanismo De Acción
The mechanism of action of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide involves its interaction with enzymes and receptors. The presence of the amide bond allows it to mimic natural substrates of enzymes, potentially acting as an inhibitor. The quinoxaline ring can adopt conformations that enable it to bind to active sites of kinases, enzymes involved in cellular signaling pathways. This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antiviral properties.
Levomycin: An antibiotic with broad-spectrum activity.
Carbadox: An antibiotic used in animal feed.
These compounds share the quinoxaline core structure but differ in their substituents and specific biological activities.
Propiedades
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(14-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)21-22(27)25-19-13-7-6-12-18(19)24-21/h1-13H,14H2,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHCXXYRSVQGRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)


![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)

![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)



